molecular formula C11H12F3NO B6166502 N-(4,4,4-trifluorobutyl)benzamide CAS No. 1548380-76-2

N-(4,4,4-trifluorobutyl)benzamide

Cat. No. B6166502
CAS RN: 1548380-76-2
M. Wt: 231.2
InChI Key:
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Description

N-(4,4,4-trifluorobutyl)benzamide (TFB) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a derivative of the benzamide family, which is a group of compounds that have been studied for their potential medicinal properties. TFB has been studied for its potential applications in pharmaceuticals, biochemistry, and physiology.

Scientific Research Applications

N-(4,4,4-trifluorobutyl)benzamide has been studied for its potential applications in various scientific fields. It has been used as a catalyst in organic synthesis, as a reagent for the synthesis of pharmaceuticals, and as a ligand for the binding of proteins. It has also been studied for its potential applications in biochemistry and physiology.

Mechanism of Action

The mechanism of action of N-(4,4,4-trifluorobutyl)benzamide is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, which can have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have a variety of effects on the body.
Biochemical and Physiological Effects
N-(4,4,4-trifluorobutyl)benzamide has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. This can result in increased alertness, improved memory and cognitive performance, and increased muscle contraction. In addition, N-(4,4,4-trifluorobutyl)benzamide has been shown to have anti-inflammatory and anti-cancer effects in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4,4,4-trifluorobutyl)benzamide in laboratory experiments include its low cost, easy availability, and its relatively low toxicity. However, there are some limitations to its use in laboratory experiments. For example, N-(4,4,4-trifluorobutyl)benzamide has a relatively short half-life in the body, which can make it difficult to study its effects over long periods of time. In addition, its effects on biochemical and physiological processes are not yet fully understood, which can limit its usefulness in laboratory experiments.

Future Directions

The potential applications of N-(4,4,4-trifluorobutyl)benzamide are vast and there are many possible future directions for research. One possible future direction is to further study the mechanism of action of N-(4,4,4-trifluorobutyl)benzamide and to explore its potential effects on other biochemical and physiological processes. Additionally, future research could explore the potential therapeutic applications of N-(4,4,4-trifluorobutyl)benzamide, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, further research into the synthesis of N-(4,4,4-trifluorobutyl)benzamide and its potential use as a catalyst in organic synthesis could lead to new and improved methods for producing this compound.

Synthesis Methods

The synthesis of N-(4,4,4-trifluorobutyl)benzamide is relatively simple and involves the reaction of 4,4,4-trifluorobutyl bromide with benzamide. This reaction is carried out in an organic solvent such as dichloromethane or dichloroethane at room temperature. The reaction produces an intermediate product which is then converted to N-(4,4,4-trifluorobutyl)benzamide by the addition of a base such as potassium hydroxide. The final product is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-(4,4,4-trifluorobutyl)benzamide can be achieved through a two-step process involving the reaction of 4-aminobenzoic acid with 4,4,4-trifluorobutylamine followed by the formation of the amide bond.", "Starting Materials": [ "4-aminobenzoic acid", "4,4,4-trifluorobutylamine", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: 4-aminobenzoic acid is dissolved in ethanol and reacted with 4,4,4-trifluorobutylamine in the presence of sodium hydroxide to form N-(4,4,4-trifluorobutyl)-4-aminobenzoic acid.", "Step 2: The N-(4,4,4-trifluorobutyl)-4-aminobenzoic acid is then treated with hydrochloric acid and diethyl ether to form N-(4,4,4-trifluorobutyl)benzamide through the formation of an amide bond." ] }

CAS RN

1548380-76-2

Molecular Formula

C11H12F3NO

Molecular Weight

231.2

Purity

95

Origin of Product

United States

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